molecular formula C23H28ClN3O3 B12732100 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride CAS No. 83494-78-4

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride

Cat. No.: B12732100
CAS No.: 83494-78-4
M. Wt: 429.9 g/mol
InChI Key: STJFKOWYWHXBGZ-UHFFFAOYSA-N
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Description

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzo-cyclohepta-furan core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, cycloheptanones, and furans. Key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the cyclohepta-furan core through cyclization reactions.

    Amidation: Introduction of the carboxamide group via amidation reactions.

    Substitution Reactions: Incorporation of the cyanoethyl and diethylaminoethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: Reduction of the cyano group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, this compound might be investigated for its pharmacological properties. It could have potential as a therapeutic agent for various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Cycloheptanone derivatives: Compounds with a cycloheptanone core.

    Furan derivatives: Compounds with a furan ring.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its complex structure. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

83494-78-4

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O3.ClH/c1-3-25(4-2)14-15-26(13-7-12-24)23(28)19-16-29-20-11-10-17-8-5-6-9-18(17)22(27)21(19)20;/h5-6,8-9,16H,3-4,7,10-11,13-15H2,1-2H3;1H

InChI Key

STJFKOWYWHXBGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCC#N)C(=O)C1=COC2=C1C(=O)C3=CC=CC=C3CC2.Cl

Origin of Product

United States

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